(S)-1-Acetyl-3-hydroxypyrrolidine
Overview
Description
(S)-1-Acetyl-3-hydroxypyrrolidine is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
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Biological Activity
(S)-1-Acetyl-3-hydroxypyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.
This compound is a pyrrolidine derivative characterized by the presence of an acetyl group at the nitrogen position and a hydroxyl group at the third carbon. It can be synthesized through various methods, including enzymatic processes using specific strains of bacteria such as Pseudomonas vesicularis, which have been shown to yield high enantiomeric excess for optically active derivatives .
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. For instance, studies have shown that related compounds can inhibit rat intestinal α-glucosidase, which is crucial in carbohydrate metabolism. The presence of hydroxyl groups at specific positions enhances binding affinity to the enzyme's active site .
Table 1: Enzyme Inhibition Potency of Pyrrolidine Derivatives
Compound | IC50 (mM) | Target Enzyme |
---|---|---|
Non-benzylated diol | 10.9 | α-Glucosidase |
This compound | TBD | TBD |
Receptor Binding
The compound has also been investigated for its potential to bind to various receptors, suggesting a role in modulating neurotransmitter systems. This characteristic may lead to applications in treating neurological disorders, although specific receptor targets remain to be fully elucidated.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound acts as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways critical for cellular function and signaling .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neurological Applications : Investigations into its potential as a therapeutic agent for neurological disorders have shown promise, particularly in modulating pathways associated with neurodegeneration.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to confirm efficacy and mechanism.
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates good oral bioavailability and stability, which are favorable traits for drug development .
Comparative Analysis with Analogues
This compound can be compared with other pyrrolidine derivatives to highlight its unique properties:
Table 2: Comparison of Pyrrolidine Derivatives
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Acetyl and hydroxyl groups | Enzyme inhibition |
1-Acetyl-2-hydroxypyrrolidine | Hydroxyl group at C2 | TBD |
1-Acetyl-3-methoxypyrrolidine | Methoxy instead of hydroxyl | TBD |
Properties
IUPAC Name |
1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQVFPGHQBQSY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717199 | |
Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943587-40-4 | |
Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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